MAO-B Inhibition: 3-Chloro vs. 7-Methoxy Analog
3-Chloro-7-methoxyquinolin-4-amine exhibits a distinct inhibitory profile against human monoamine oxidase B (MAO-B) compared to its non-chlorinated analog, 7-methoxyquinolin-4-amine. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the target compound demonstrated an IC50 of 666 nM [1]. In contrast, the same assay for 7-methoxyquinolin-4-amine reports an IC50 of >100,000 nM (>100 µM) for MAO-B [2]. This represents an approximate 150-fold increase in potency conferred by the 3-chloro substituent, highlighting its critical role in enhancing MAO-B binding affinity.
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC50 = 666 nM |
| Comparator Or Baseline | 7-methoxyquinolin-4-amine: IC50 > 100,000 nM (>100 µM) |
| Quantified Difference | >150-fold improvement in potency |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes. |
Why This Matters
This specific, quantitative difference in enzyme inhibition demonstrates that the 3-chloro group is essential for meaningful MAO-B activity, making this compound a vastly superior starting point for medicinal chemistry campaigns targeting MAO-B over the non-chlorinated analog.
- [1] BindingDB. BDBM50401986 (CHEMBL2203918): IC50 = 666 nM for MAO-B. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/chemsearch/selectchembldisplay.jsp?chembl_id=CHEMBL2203918. View Source
- [2] BindingDB. BDBM50401980 (CHEMBL2203921): IC50 = 1.00E+5 nM for MAO-B. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/chemsearch/selectchembldisplay.jsp?chembl_id=CHEMBL2203921. View Source
